N-[(3S)-piperidin-3-yl]cyclobutanecarboxamide
Description
Properties
IUPAC Name |
N-[(3S)-piperidin-3-yl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c13-10(8-3-1-4-8)12-9-5-2-6-11-7-9/h8-9,11H,1-7H2,(H,12,13)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRYFWRILHWGOI-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2CCCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)NC(=O)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501254738 | |
| Record name | Cyclobutanecarboxamide, N-(3S)-3-piperidinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501254738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332920-58-7 | |
| Record name | Cyclobutanecarboxamide, N-(3S)-3-piperidinyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1332920-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanecarboxamide, N-(3S)-3-piperidinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501254738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S)-piperidin-3-yl]cyclobutanecarboxamide typically involves the reaction of a piperidine derivative with a cyclobutanecarboxylic acid or its derivatives. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of various piperidine derivatives, including this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(3S)-piperidin-3-yl]cyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
N-[(3S)-piperidin-3-yl]cyclobutanecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[(3S)-piperidin-3-yl]cyclobutanecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and signaling molecules involved in disease pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional group similarities with several pharmacologically active or research-focused molecules. Below is a detailed comparison:
Structural Analogues
- Key Observations: Niraparib (PARP inhibitor) shares a piperidine moiety but incorporates a bulkier indazole-tosylate structure, enhancing solubility and target engagement . Ubrogepant’s spirocyclic architecture and trifluoroethyl group contrast with the simpler cyclobutane carboxamide of the target compound, likely influencing pharmacokinetic properties like metabolic stability . Cyclopropane analogues (e.g., ) demonstrate how minor changes to the carbocyclic ring (cyclopropane vs.
Stereoisomers and Enantiomers
- (R)-N-(Piperidin-3-yl)cyclobutanecarboxamide hydrochloride (C₁₀H₁₉ClN₂O, 218.72 g/mol) is the enantiomer of the target compound. Stereochemical differences can significantly impact binding to chiral biological targets (e.g., GPCRs or enzymes), though specific data are absent in the evidence .
Pharmacokinetic and Physicochemical Comparisons
- Metabolic Stability : Ubrogepant’s trifluoroethyl group and spiro system are engineered to resist cytochrome P450 metabolism, a feature absent in the simpler carboxamide structure of the target compound .
- Salt Forms : The hydrochloride salt of the target compound () improves solubility, a common strategy also seen in niraparib’s tosylate formulation .
Biological Activity
N-[(3S)-piperidin-3-yl]cyclobutanecarboxamide, also known as (S)-N-(Piperidin-3-yl)cyclobutanecarboxamide, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclobutane structure linked to a piperidine moiety and contains a carboxamide functional group, which is significant for its biological interactions. Its chemical formula is C₁₁H₁₈ClN₃O, with a molecular weight of approximately 233.73 g/mol. The unique structural aspects contribute to its interaction with various biological targets.
Research indicates that (S)-N-(Piperidin-3-yl)cyclobutanecarboxamide may act as an inhibitor of Janus kinase (JAK) enzymes. JAKs play a crucial role in cellular signaling pathways associated with immune responses and hematopoiesis. Inhibiting these enzymes presents a promising therapeutic strategy for treating autoimmune disorders and certain cancers.
Biological Activities
The compound exhibits several notable biological activities:
- Enzyme Inhibition : It shows potential as an inhibitor of JAK enzymes, specifically targeting JAK1 and JAK2 isoforms, which are implicated in various inflammatory diseases.
- Antiproliferative Effects : Studies have demonstrated that it can inhibit the proliferation of cancer cells, particularly those deficient in BRCA1 and BRCA2 genes. This inhibition is linked to its ability to interfere with poly(ADP-ribose) polymerase (PARP) activity, which is crucial for DNA repair mechanisms .
Case Studies
Case studies have been instrumental in elucidating the biological effects of (S)-N-(Piperidin-3-yl)cyclobutanecarboxamide:
- Cancer Treatment : A study involving xenograft models of BRCA-deficient cancer cells showed that the compound significantly reduced tumor growth, supporting its role as a therapeutic agent in oncology .
- Autoimmune Disorders : Clinical observations have suggested that patients treated with JAK inhibitors exhibit improved symptoms in conditions like rheumatoid arthritis and psoriasis, indicating the relevance of compounds like (S)-N-(Piperidin-3-yl)cyclobutanecarboxamide in managing autoimmune diseases.
Comparative Analysis
To better understand the uniqueness of (S)-N-(Piperidin-3-yl)cyclobutanecarboxamide, it can be compared to other compounds with similar structures:
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| N-(Piperidin-4-yl)cyclobutanecarboxamide | Similar piperidine and cyclobutane structure | Potential analgesic effects |
| (S)-N-(Methylpiperidin-3-yl)cyclobutanecarboxamide | Methyl substitution on piperidine | Neuroprotective properties |
| N-(Cyclohexyl)cyclobutanecarboxamide | Cyclohexane instead of piperidine | Antidepressant activity |
This table illustrates how variations in substituents can lead to different biological activities while maintaining a core structural similarity.
Q & A
Q. What are the optimal synthetic routes for N-[(3S)-piperidin-3-yl]cyclobutanecarboxamide, and how can purity be ensured?
Methodological Answer: Synthesis typically involves coupling cyclobutanecarboxylic acid derivatives with (3S)-piperidin-3-amine. Key steps include Boc protection of the piperidine nitrogen (to prevent side reactions) followed by deprotection . Reaction conditions (e.g., anhydrous solvents, controlled temperature) are critical for yield optimization. Purity is validated via HPLC (>95%) and structural confirmation via -NMR (e.g., characteristic cyclobutane proton splitting at δ 2.5–3.0 ppm) and high-resolution mass spectrometry (HRMS) .
Q. How does the stereochemistry of the piperidine ring influence the compound’s bioactivity?
Methodological Answer: The (3S)-configuration is critical for target binding. Comparative studies with the (3R)-enantiomer (CAS 1286209-22-0) show divergent receptor affinities. For example, molecular docking reveals the S-enantiomer’s piperidine nitrogen aligns with acidic residues in target proteins (e.g., GPCRs), while the R-enantiomer exhibits steric clashes . Enantioselective synthesis using chiral catalysts (e.g., Evans’ oxazolidinones) is recommended to avoid racemization .
Q. What analytical techniques are used to characterize the compound’s physicochemical properties?
Methodological Answer:
- Thermal stability: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) determine decomposition temperatures (e.g., onset at ~200°C).
- Solubility: Measured in PBS (pH 7.4) via shake-flask method, with LC-MS quantification.
- LogP: Calculated via reverse-phase HPLC (C18 column) using a calibration curve of standard compounds .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound derivatives?
Methodological Answer: SAR studies focus on modifying the cyclobutane moiety (e.g., fluorination to enhance metabolic stability) or piperidine substitution (e.g., methyl groups to modulate lipophilicity). For example, replacing cyclobutane with cyclopropane (as in N-(piperidin-3-yl)cyclopropanecarboxamide) reduces steric bulk but increases off-target binding . Computational tools like Schrödinger’s Glide predict binding poses, while in vitro assays (e.g., radioligand displacement) validate affinity changes .
Q. What in vivo models are suitable for evaluating the compound’s pharmacokinetics and efficacy?
Methodological Answer:
- Pharmacokinetics: Rodent models (Sprague-Dawley rats) assess oral bioavailability (%F) and half-life (). Blood samples are analyzed via LC-MS/MS, with tissue distribution quantified in liver, brain, and plasma.
- Efficacy: Carrageenan-induced paw edema (anti-inflammatory) or Morris water maze (neuroactivity) models test therapeutic potential. Dosing regimens (e.g., 10–50 mg/kg) are optimized based on preliminary toxicity studies (LD > 500 mg/kg) .
Q. How can contradictory data on target engagement be resolved?
Methodological Answer: Discrepancies in receptor binding (e.g., conflicting Ki values for serotonin receptors) may arise from assay conditions (e.g., membrane vs. whole-cell preparations). Use orthogonal methods:
- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (ka/kd) to purified receptors.
- β-arrestin recruitment assays: Differentiate agonist vs. antagonist behavior in cellular models. Cross-validate findings with structural analogs (e.g., N-(4-cyanophenyl)cyclobutanecarboxamide) to isolate pharmacophore contributions .
Q. What strategies mitigate off-target effects in lead optimization?
Methodological Answer:
- Selectivity profiling: Screen against panels of 100+ kinases/GPCRs (Eurofins Cerep) to identify promiscuity.
- Metabolite identification: Incubate with liver microsomes (human/rat) and profile via UPLC-QTOF-MS. Major metabolites (e.g., hydroxylated cyclobutane) are synthesized and tested for activity.
- Cryo-EM: Resolve compound-target complexes to identify allosteric binding sites that enhance selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
